Methyl 4-heptyloxybenzoate

Description

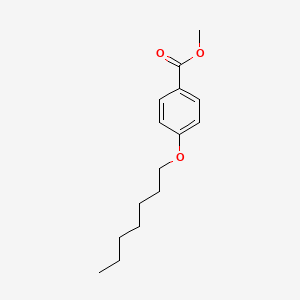

Structure

2D Structure

3D Structure

Properties

CAS No. |

67399-84-2 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

methyl 4-heptoxybenzoate |

InChI |

InChI=1S/C15H22O3/c1-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17-2/h8-11H,3-7,12H2,1-2H3 |

InChI Key |

SWZHWQOWIGGWJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Architecture Elucidation

The creation and confirmation of the molecular structure of methyl 4-heptyloxybenzoate rely on precise synthetic strategies and rigorous analytical verification. These processes are fundamental to ensuring the compound's integrity for research and application.

Mesophase Behavior and Phase Transition Phenomena

Investigation of Thermotropic Liquid Crystalline Phases

Studies on homologous series of p-n-alkoxybenzoic acids and their esters have been instrumental in elucidating the influence of the alkyl chain length on the type and stability of mesophases. For the series of methyl p-n-alkoxybenzoates, the seventh homologue, Methyl 4-heptyloxybenzoate, exhibits a specific sequence of phase transitions.

Upon heating from the crystalline solid (Cr), this compound transitions into a smectic C (SmC) phase at 56.0 °C. This is followed by a transition to a nematic (N) phase at 68.0 °C, and finally, it becomes an isotropic liquid (I) at 76.0 °C. The complete phase transition sequence upon heating is therefore Cr → SmC → N → I.

This compound exhibits a nematic (N) phase over a temperature range of 8°C, between 68.0 °C and 76.0 °C. In the nematic phase, the rod-like molecules have long-range orientational order, aligning their long axes roughly parallel to each other, but they lack long-range positional order, allowing them to flow like a liquid. The specific textures observed under a polarized optical microscope for the nematic phase of this compound would typically be schlieren or threaded textures, which are characteristic of this phase. As this compound is an achiral molecule, it does not exhibit a chiral nematic (N*) phase.

This compound displays a smectic C (SmC) phase. The transition from the crystalline solid to the SmC phase occurs at 56.0 °C. The SmC phase is a tilted smectic phase, where the molecules are organized in layers, and within these layers, the long molecular axes are tilted with respect to the layer normal. This phase is stable for a 12°C range before transitioning to the nematic phase. Given that the molecule is achiral, it does not form a chiral smectic C (SmC*) phase. The identification of the SmC phase is typically confirmed by the observation of characteristic optical textures, such as broken focal-conic or schlieren textures, under a polarized optical microscope. No evidence for a smectic A (SmA) phase, where the molecules are oriented perpendicular to the layer planes, has been reported for this specific compound.

There is no current research indicating the presence of heliconical smectic phases in the achiral system of this compound.

Thermodynamic Analysis of Phase Transitions

The phase transitions of this compound have been quantitatively analyzed using thermodynamic techniques to determine the transition temperatures and associated enthalpy changes.

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the temperatures and enthalpy changes associated with phase transitions. For this compound, DSC measurements have identified the following transition temperatures upon heating:

| Transition | Temperature (°C) |

|---|---|

| Crystal (Cr) to Smectic C (SmC) | 56.0 |

| Smectic C (SmC) to Nematic (N) | 68.0 |

| Nematic (N) to Isotropic (I) | 76.0 |

These values are consistent with the trends observed in the homologous series of methyl p-n-alkoxybenzoates, where the transition temperatures vary with the length of the alkoxy chain.

Polarized Optical Microscopy (POM) is a crucial tool for identifying the specific types of liquid crystalline mesophases by observing their unique optical textures. For this compound, POM analysis would reveal distinct textures corresponding to the SmC and N phases. Upon cooling from the isotropic liquid, the formation of nematic droplets that coalesce into a schlieren or threaded texture would be observed at 76.0 °C. Further cooling would lead to the appearance of a focal-conic or broken focal-conic texture characteristic of the SmC phase at 68.0 °C, which would persist until crystallization at 56.0 °C.

Influence of External Stimuli on Mesophase Behavior

The liquid crystalline phases of this compound are sensitive to external influences. Temperature changes and the addition of chiral molecules can significantly alter the stability and structure of its mesophases, leading to predictable and controllable phase transitions.

Thermal Perturbations and Mesophase Stability

The stability of the mesophases of this compound is intrinsically linked to temperature. Like other thermotropic liquid crystals, this compound displays different phases as it is heated or cooled, with each phase being stable within a specific temperature range. While specific transition temperatures for this compound are not widely documented in readily available literature, the behavior of homologous series of methyl 4-alkoxybenzoates provides strong evidence for its mesomorphic character.

For instance, studies on homologous series of n-alkoxybenzaldehyde derivatives show that mesomorphism is sensitive to the length of the alkyl chain. icm.edu.pl Generally, as the alkyl chain length increases, the thermal stability of the mesophase is affected. In a related series of methyl 4-(4-alkoxystyryl)benzoates, compounds with an alkyl chain length greater than four carbon atoms were found to exhibit a smectic A (SmA) phase. The stability of this mesophase was observed to increase with the length of the alkyl chain up to ten carbons. This trend strongly suggests that this compound, with its seven-carbon alkoxy chain, would also exhibit a smectic A phase.

The transitions between the crystalline solid, the liquid crystalline phase(s), and the isotropic liquid phase are characterized by specific enthalpy changes, which can be measured using techniques like differential scanning calorimetry (DSC). The transition from a more ordered state (like crystalline or smectic) to a less ordered one (like nematic or isotropic) is an endothermic process, requiring an input of energy.

The following table, based on data from homologous series, illustrates the typical phase transitions observed. Please note that these are representative values and the exact temperatures for this compound may vary.

| Transition | Temperature (°C) |

| Crystal to Mesophase | Varies |

| Mesophase to Isotropic Liquid | Varies |

Chiral Doping and Induced Helical Structures

When a nematic liquid crystal is doped with a chiral molecule, the achiral nematic phase is transformed into a chiral nematic (N*) or cholesteric phase. This induced phase is characterized by a helical structure, where the director of the liquid crystal molecules twists in a periodic manner. While specific studies on the chiral doping of this compound are not available, the general principles of chiral induction in nematic hosts are well-established.

The introduction of a chiral dopant into a nematic host like this compound would be expected to induce a helical superstructure. The pitch of this helix, which is the distance over which the director rotates by 360°, is inversely proportional to the concentration of the chiral dopant. The ability of a chiral dopant to induce a helical twist is quantified by its helical twisting power (HTP).

Different chiral dopants would induce different helical pitches in this compound. The handedness of the induced helix (right-handed or left-handed) is determined by the absolute configuration of the chiral dopant. The temperature can also influence the helical pitch, often leading to a decrease in pitch with decreasing temperature.

The formation of these induced helical structures can be observed through various analytical techniques, including polarized optical microscopy, which would reveal characteristic textures. The study of such induced chiral phases is crucial for the development of advanced optical materials and devices.

Structure Property Relationships in Methyl 4 Heptyloxybenzoate Systems

Correlation Between Alkyl/Alkoxy Chain Length and Mesophase Formation

In homologous series of calamitic liquid crystals, the length of the terminal alkyl or alkoxy chains plays a predictable and critical role in determining the type of mesophase formed and the thermal stability of those phases. mdpi.com Generally, as the chain length increases, there is a tendency to promote more ordered smectic phases over the less ordered nematic phase due to enhanced van der Waals forces between the molecules. mdpi.com

Table 1: Phase Behavior of 4-n-Alkoxybenzoic Acids This table demonstrates the typical progression from nematic to smectic phases with increasing alkoxy chain length in a representative homologous series.

| Number of Carbon Atoms (n) in Alkoxy Chain | Mesophase(s) Exhibited |

| 4 | Nematic researchgate.net |

| 5 | Nematic researchgate.net |

| 6 | Nematic acs.orgresearchgate.net |

| 7 | Smectic C, Nematic acs.orgresearchgate.net |

| 8 | Smectic C, Nematic researchgate.net |

| 10 | Smectic C, Nematic |

| 12 | Smectic C, Nematic researchgate.netresearchgate.net |

Data compiled from multiple sources illustrating general trends. acs.orgresearchgate.netresearchgate.net

This trend is not universal but is a common pattern where lower homologues are nematic, middle members are smectic and nematic, and long-chain members are purely smectic. mdpi.com The increasing chain length enhances intermolecular attractions, which favors the layered arrangement of smectic phases. derpharmachemica.com

Impact of Core Structure and Linking Units on Liquid Crystallinity

The rigid core of a mesogen is fundamental to its liquid crystalline properties. This core is typically composed of aromatic rings connected by linking units. mdpi.com The geometry, rigidity, and polarizability of this core structure significantly influence mesophase stability and type.

The core of methyl 4-heptyloxybenzoate is a phenyl benzoate (B1203000) system. Replacing the 1,4-phenylene ring with a more extended aromatic system, such as a 2,6-naphthalene unit, can have a profound effect. tandfonline.com Comparative studies show that naphthalene (B1677914) derivatives generally exhibit broader and more thermally stable liquid crystalline states than their phenyl benzoate analogues. tandfonline.com This is attributed to the increased polarizability and geometric anisotropy of the larger naphthalene core, which enhances intermolecular interactions.

Table 2: Influence of Core Structure on Mesophase Stability

| Core Structure | Typical Effect on Mesophase | Rationale |

| Phenyl Benzoate | Standard mesophase stability. tandfonline.com | Baseline aromatic core. |

| Naphthyl Benzoate | Broader and more thermally stable mesophases compared to phenyl benzoates. tandfonline.com | Increased polarizability and geometric anisotropy of the larger core. tandfonline.com |

Effects of Terminal Substituents and Lateral Functionalization on Mesomorphic Properties

Terminal and lateral substituents are powerful tools for modifying the mesomorphic properties of a liquid crystal. derpharmachemica.com Terminal groups are located at the end of the molecule, while lateral groups are attached to the side of the rigid core.

Terminal substituents can significantly influence the polarity and polarizability of the molecule. derpharmachemica.com Common terminal groups include alkyl/alkoxy chains, cyano (-CN), nitro (-NO2), and halogens. A terminal cyano group, for instance, introduces a strong dipole moment that can favor the formation of specific smectic phases due to strong antiparallel correlations.

Lateral functionalization, the introduction of substituents on the side of the molecular core, generally has a disruptive effect on mesophase stability. tandfonline.comresearchgate.net A lateral group increases the breadth of the molecule, which hinders the close packing required for ordered phases. derpharmachemica.comresearchgate.net This steric effect reduces the lateral interactions between molecules, typically leading to a decrease in melting points and a lowering of the clearing temperature (mesophase-to-isotropic transition temperature). tandfonline.comresearchgate.net For example, the introduction of a lateral methoxy (B1213986) (-OCH3) group into cholesteryl 4-n-alkoxybenzoates was found to lower the transition temperatures compared to the non-substituted analogues, with the effect being more pronounced for shorter alkoxy chains. tandfonline.com Similarly, lateral halogen substituents (F, Cl, Br) can depress or even eliminate certain mesophases. tandfonline.com While a 3-fluoro substituent on a phenyl ring might enhance smectic thermal stability for shorter chain derivatives, a 3-bromo substituent tends to depress it significantly. tandfonline.com

Table 3: Effect of Lateral Substituents on Benzoate-Based Liquid Crystals

| Lateral Substituent | General Effect on Mesophase Stability | Reason |

| -CH3 (Methyl) | Reduces melting temperature and mesophase stability. researchgate.net | Increases molecular breadth, disrupting packing efficiency. researchgate.net |

| -OCH3 (Methoxy) | Destabilizes mesophases, lowering transition temperatures. derpharmachemica.comtandfonline.com | Steric hindrance is greater than that of a methyl group, further reducing intermolecular forces. derpharmachemica.com |

| -F, -Cl, -Br (Halogens) | Generally lowers mesophase stability, can eliminate nematic or smectic phases depending on position and type. tandfonline.com | Increases molecular width and can alter dipole moments, disrupting packing. tandfonline.com |

Chirality and Induced Optical Activity in this compound Derivatives

Chirality, or "handedness," is a geometric property that can be introduced into liquid crystal systems to profound effect. tandfonline.com While this compound itself is achiral, chirality can be imparted either by synthesizing a derivative with a chiral center (e.g., in the alkoxy chain) or by dissolving a small amount of a chiral molecule (a chiral dopant) into an achiral nematic host. beilstein-journals.orgnih.gov

When a chiral dopant is added to a nematic liquid crystal, it induces a macroscopic helical twist in the director, the average direction of molecular alignment. beilstein-journals.orgnih.gov This transforms the nematic (N) phase into a chiral nematic (N*) or cholesteric phase. beilstein-journals.org This induced phase exhibits unique optical properties, most notably the selective reflection of circularly polarized light of a specific wavelength, which is responsible for the iridescent colors seen in many cholesteric liquid crystals. beilstein-journals.org

The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP). beilstein-journals.org The HTP is a measure of the dopant's ability to induce a helical twist in a given nematic host; a higher HTP means a tighter helical pitch can be achieved with a lower concentration of the dopant. beilstein-journals.org The HTP is highly dependent on the molecular structure of both the dopant and the host liquid crystal. rsc.org For instance, extending the structure of a chiral dopant to have a more rod-like shape, similar to the host molecules, can significantly boost its HTP. beilstein-journals.org Furthermore, the polarity of the host mixture can also have a strong influence, with more polar hosts often resulting in a higher HTP for a given dopant. beilstein-journals.org The introduction of chirality is a fundamental strategy for creating materials for advanced optical applications, including fast-switching displays and optical sensors. beilstein-journals.org

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the physical properties of liquid crystalline compounds like this compound. These computational techniques explore the molecule's possible spatial arrangements, or conformations, and their corresponding energies to determine the most stable structures. nih.govfrontiersin.org

The structure of this compound consists of a rigid aromatic core (the benzoate group) and a flexible alkyloxy chain (the heptyloxy group). The flexibility of the heptyloxy chain allows the molecule to adopt numerous conformations. Computational methods, such as molecular mechanics and quantum chemical calculations, are used to systematically study these possibilities. nih.govresearchgate.net For similar molecules, studies have shown that the terminal alkyl chains are often fully extended in a zig-zag form in the most stable crystalline states. researchgate.net

Table 1: Key Conformational Features Investigated in Related Structures

| Molecular Feature | Description of Analysis | Typical Findings in Related Molecules |

| Ester Group Conformation | Calculation of the rotational barrier around the C(O)-O bond. | The cis conformation is generally more stable than the trans conformation. mdpi.com |

| Alkyloxy Chain | Analysis of torsional angles along the C-C and C-O bonds of the chain. | Low-energy conformations tend to have an extended, all-trans (zig-zag) arrangement. researchgate.net |

| Overall Molecular Shape | Determination of the molecule's length-to-breadth ratio from optimized geometries. | A high aspect ratio (a long, rod-like shape) is favorable for nematic phase formation. |

Density Functional Theory (DFT) Studies on Electronic Structure and Interactions

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules. wikipedia.org It is widely applied to liquid crystal research to understand how electron distribution influences molecular interactions and material properties. nih.govmdpi.com DFT calculations provide insights into molecular orbital energies, atomic charge distributions, dipole moments, and the nature of noncovalent interactions that stabilize the liquid crystalline state. mdpi.comresearchgate.net

For molecules like this compound, DFT studies focus on several key areas:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability. researchgate.netsemanticscholar.org

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which are fundamental to the self-assembly of liquid crystals. nih.gov

Intermolecular Interactions: DFT is used to model and quantify the strength of interactions between molecules, such as van der Waals forces and, in related acid or hydroxy derivatives, hydrogen bonds. researchgate.netscirp.org By analyzing dimers or larger clusters, researchers can understand how molecules are likely to pack in the condensed phase. researchgate.net

Studies on related 4-alkoxybenzoic acids and their complexes show that DFT calculations can successfully predict molecular geometries and correlate electronic parameters with mesophase stability. mdpi.comrsc.org For instance, calculations have shown that increasing the length of the alkoxy chain can affect the total energy and polarizability of the molecule, which in turn influences the stability of the nematic phase. rsc.org

Table 2: Typical Electronic Properties Calculated via DFT for Related Mesogenic Molecules

| Property | Significance | Example Finding in Related Systems |

| HOMO-LUMO Gap | Indicator of electronic stability and reactivity. semanticscholar.org | The energy gap can be correlated with the stability of different molecular conformations. researchgate.net |

| Dipole Moment (µ) | Influences dielectric anisotropy and intermolecular electrostatic interactions. | The dipole moment is a key parameter in models predicting mesophase stability. mdpi.com |

| Polarizability (α) | Describes the deformability of the electron cloud; related to dispersion forces. | Increased polarizability with longer alkyl chains can affect mesophase stability. rsc.org |

| Interaction Energy | Quantifies the strength of attraction between molecules in a dimer or cluster. | DFT can calculate the energy of hydrogen bonds and other noncovalent interactions that drive self-assembly. researchgate.net |

Simulation of Collective Molecular Behavior in Liquid Crystalline Phases

While the analysis of single molecules provides a foundation, understanding liquid crystal phases requires studying the collective behavior of a large number of molecules. psu.edu Molecular simulation techniques, particularly Molecular Dynamics (MD), are essential for this purpose. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe the spontaneous self-organization of molecules into ordered phases and to study their dynamic properties. scispace.com

These simulations typically involve the following steps:

Model Development: A force field is chosen to describe the interactions between atoms. This can be a detailed all-atom force field or a more simplified, coarse-grained model (like the Gay-Berne potential) that represents the molecule as a single anisotropic particle. scispace.compsu.edu

System Setup: A simulation box is filled with hundreds or thousands of molecules, initially in a random, liquid-like configuration.

Simulation Run: The system is allowed to evolve over time at a specific temperature and pressure. By slowly cooling an isotropic liquid, researchers can often observe the spontaneous formation of nematic or smectic phases. claudiozannoni.it

Analysis: The resulting trajectories are analyzed to calculate various properties, including:

Order Parameters: A key quantity is the nematic order parameter (S), which measures the degree of orientational alignment of the molecules along a common axis (the director). A value of S=0 corresponds to an isotropic liquid, while S=1 indicates perfect parallel alignment. psu.edu

Pair Correlation Functions: These functions describe the probability of finding a second molecule at a certain distance and orientation relative to a reference molecule, revealing details about the local structure and packing.

Phase Transitions: By monitoring properties like the order parameter and energy as a function of temperature, simulations can identify phase transitions and estimate transition temperatures. claudiozannoni.it

Simulations provide invaluable insights into the link between molecular structure and mesophase behavior, explaining how factors like molecular shape, flexibility, and dipole moments lead to the formation of specific liquid crystal phases. researchgate.net For example, simulations on p-n-alkoxybenzoic acids have helped to understand the molecular organization and ordering at phase transition temperatures. researchgate.net

Compound Names Table

An in-depth analysis of Methyl 4-heptyloxybenzoate, this article explores its synthesis, structural elucidation, and the advanced analytical techniques employed for its characterization. The focus remains strictly on the chemical and analytical aspects of this compound.

Crystal Engineering and Supramolecular Organization

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. carleton.eduwarwick.ac.uk This non-destructive method is fundamental to understanding the solid-state structure of compounds like methyl 4-heptyloxybenzoate. carleton.edu

The way molecules pack in a crystal, known as the packing motif, is a key determinant of a material's properties. nih.gov In many organic crystals, molecules arrange themselves in specific patterns, such as herringbone or lamellar structures, driven by intermolecular forces. researchgate.net For mesogenic compounds, which can form liquid crystal phases, the crystal packing often shows a separation into aromatic and aliphatic regions. researchgate.net This segregation is a precursor to the layered structures observed in smectic liquid crystal phases. researchgate.net The analysis of intermolecular distances provides quantitative insight into the strength and nature of the interactions governing the crystal packing.

While specific single-crystal X-ray diffraction data for this compound was not found in the provided search results, studies on analogous 4-alkoxybenzoic acids and their derivatives reveal common packing motifs. For instance, 4-alkoxybenzoic acids often form dimers through hydrogen bonds between their carboxylic acid groups. researchgate.net These dimers then pack in a way that segregates the aromatic cores from the aliphatic tails.

| Compound Family | Common Packing Motifs | Significance |

| 4-Alkoxybenzoic Acids | Dimer formation, Segregation of aromatic and aliphatic regions | Precursor to smectic liquid crystal phases |

| Mesogenic Benzoates | Layered structures, Herringbone packing | Influences liquid crystalline properties |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For molecules with flexible chains, like the heptyloxy group in this compound, multiple conformations are possible. lumenlearning.comresearchgate.net The specific conformation adopted in the crystal is influenced by the balance of intramolecular and intermolecular forces, aiming to achieve the lowest energy state. lumenlearning.com

The crystal system provides information about the symmetry of the unit cell. For example, methyl 4-hydroxybenzoate, a related compound, crystallizes in the monoclinic system. plos.org The flexibility of the alkoxy chain in compounds like this compound can lead to disorder within the crystal structure, particularly in the aliphatic regions. researchgate.net This disorder is an indication of the energetic similarity of different conformations and can be a precursor to the fluidity seen in liquid crystal phases. researchgate.net

| Parameter | Description | Relevance to this compound |

| Conformational Flexibility | The ability of the heptyloxy chain to adopt different spatial arrangements. libretexts.org | Influences molecular packing and can lead to disorder in the crystal. researchgate.net |

| Crystal System | The classification of the crystal based on its symmetry elements. | Provides fundamental information about the solid-state structure. |

| Disorder | The statistical occupation of multiple atomic positions in the crystal lattice. | Often observed in the flexible aliphatic parts of mesogenic molecules. researchgate.net |

Role of Non-Covalent Interactions in Self-Assembly

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into well-defined supramolecular structures. nih.gov These interactions, although individually weak, collectively dictate the crystal packing and the formation of liquid crystalline phases.

Hydrogen bonding plays a pivotal role in the formation of supramolecular liquid crystal complexes. mdpi.comnih.gov In systems involving carboxylic acids and pyridines, for example, strong O-H···N hydrogen bonds are formed, leading to the creation of new supramolecular entities with distinct mesomorphic properties. mdpi.comresearchgate.net The formation of these hydrogen-bonded complexes can induce or stabilize liquid crystal phases that are not present in the individual components. mdpi.comcmu.edu Quantum-chemical modeling has been used to confirm the formation and strength of these H-complexes. researchgate.net For instance, the interaction between 4-alkylbenzenesulfonic acids and 4-pyridyl 4'-alkyloxybenzoates leads to strong H-complexes. researchgate.net

| Interacting Molecules | Hydrogen Bond Type | Effect on Liquid Crystalline Properties |

| 4-Alkylbenzenesulfonic acid and 4-pyridyl 4'-heptyloxybenzoate | O-H···N | Formation of a smectic mesophase with an expanded temperature range. researchgate.netresearchgate.net |

| 4,4'-Azabipyridine and 4-alkyloxybenzoic acids | N···H-O | Generation of smectic A phases. cmu.edu |

| Carboxylic acids and Pyridines | O-H···N | Induction and stabilization of mesophases. mdpi.com |

In addition to hydrogen bonding, π-stacking and van der Waals forces are crucial in the packing of aromatic molecules. mdpi.comgeorgetown.edu π-stacking involves the attractive, non-covalent interactions between aromatic rings. wikipedia.org These interactions can be in a face-to-face or edge-to-face arrangement and contribute significantly to the stability of the crystal structure. researchgate.net The strength of π-stacking interactions can influence the electronic properties of organic materials. georgetown.edu

| Interaction Type | Description | Role in Crystal Packing |

| π-Stacking | Non-covalent interaction between aromatic rings. wikipedia.org | Stabilizes the packing of the aromatic cores and influences electronic properties. mdpi.comgeorgetown.edu |

| Van der Waals Forces | Weak, non-directional intermolecular forces. | Contribute to the overall packing density, especially in aliphatic regions. |

Design and Characterization of Hydrogen-Bonded Liquid Crystal Complexes

The design of hydrogen-bonded liquid crystal (HBLC) complexes is a powerful strategy for creating new materials with tailored properties. mdpi.commdpi.com By combining complementary molecules, such as a hydrogen bond donor (e.g., a carboxylic acid) and a hydrogen bond acceptor (e.g., a pyridine), it is possible to generate supramolecular mesogens. mdpi.comfrontiersin.org The resulting complexes often exhibit liquid crystalline phases with enhanced thermal stability and a broader temperature range compared to the individual components. researchgate.netresearchgate.net

The characterization of these HBLC complexes typically involves techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm hydrogen bond formation, differential scanning calorimetry (DSC) to determine phase transition temperatures, and polarized optical microscopy (POM) to identify the type of liquid crystal phase. mdpi.commdpi.com The molecular shape and the length of the flexible alkyl or alkoxy chains are critical factors that influence the type of mesophase formed (e.g., nematic, smectic A, smectic C). mdpi.commdpi.com For example, in HBLCs derived from 4-n-alkoxybenzoic acids, an increase in the length of the alkoxy chain can lead to an expanded mesophase temperature range. mdpi.com

| Complex Components | Resulting Mesophase | Key Influencing Factors |

| 4-n-Alkoxybenzoic acids and 2-fluoro-4-nitrobenzoic acid | Nematic, Smectic A | Length of the alkoxy chain, presence of fluorine substituents. mdpi.com |

| 4-(2-(pyridin-4-yl)diazenyl-3-methylphenyl 4-alkoxybenzoates and 4-n-alkoxyphenyliminobenzoic acids | Smectic A, Smectic C, Nematic | Molecular shape, length of flexible chains. mdpi.com |

| 4-n-alkoxybenzoic acid and N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine | Nematic, Smectic A | Length of the alkoxy chain. frontiersin.org |

Advanced Materials Applications in Academic Research

Exploration as Host Materials for Optoelectronic Systems

The use of liquid crystals (LCs) as host materials is a foundational concept in many optoelectronic devices, most notably liquid crystal displays (LCDs). spiedigitallibrary.orgrsc.orgscispace.comresearchgate.net In these systems, a host LC material provides the essential structural matrix, and its molecules can be reoriented by an external electric field. Guest molecules, such as dichroic dyes, can be dispersed within the LC host. The orientation of the guest molecules is controlled by the alignment of the host, allowing for the modulation of light and enabling the function of the device. optica.org

Compounds from the 4-alkoxybenzoic acid series, to which Methyl 4-heptyloxybenzoate is closely related, are investigated for creating liquid crystalline phases. lookchem.comresearchgate.net The specific properties of the host material, such as its dielectric anisotropy, viscosity, and mesophase range, are critical for device performance. Research in this area focuses on synthesizing and characterizing new LC materials, including various benzoates, to optimize these properties for specific applications. spiedigitallibrary.orgresearchgate.net The goal is often to create stable nematic or smectic phases over a wide temperature range. researchgate.net While research may not exclusively name this compound, the study of related heptyloxybenzoate derivatives is crucial for developing new host mixtures for optoelectronic applications. lookchem.comresearchgate.net The interaction between the host and guest molecules, and the ability to control it with external stimuli, remains a key area of academic exploration for advanced optical filters and displays. optica.orggoogle.com

Investigation in Anisotropic Conductive Materials

Anisotropic conductive materials, particularly Anisotropic Conductive Films (ACFs), are essential adhesives in modern electronics for connecting components like IC chips to display panels. mdpi.comresonac.com These films are typically composed of conductive particles dispersed within a polymer resin. aps.org They are designed to conduct electricity in one direction (vertically) while remaining insulating in the other (horizontally). aps.org This property allows for the simultaneous connection of many fine-pitch electrodes without causing short circuits. rsc.org

The primary challenge in creating these materials is achieving a well-controlled, anisotropic arrangement of the conductive fillers. Research has shown that assemblies of oriented, rod-like conductive particles, such as carbon nanotubes, exhibit significant conductivity anisotropy. nih.gov Liquid crystals offer a promising template for achieving this orientation. The ability of liquid crystals to self-assemble into ordered phases can be used to align dispersed particles. nih.govmdpi.com For instance, anisotropic porous LC particles have been fabricated using photopolymerization in the presence of a magnetic field to lock in a specific molecular orientation. mdpi.com

The investigation of materials like this compound in this context is based on its nature as a liquid crystal. The intrinsic anisotropy of liquid crystals, which governs their optical and dielectric properties, also extends to electrical conductivity. nih.govwisc.edu By dispersing conductive nanoparticles or nanowires within a liquid crystal host like a heptyloxybenzoate derivative, it is theoretically possible to align these particles along the liquid crystal director. Subsequent polymerization of the mixture would then "freeze" this ordered arrangement, creating a solid composite material with permanent anisotropic conductivity. Academic research focuses on understanding and controlling these alignment mechanisms to fabricate next-generation conductive materials for high-density electronics. nih.govspotsee.io

Potential for Sensor Development Based on Mesophase Changes

Liquid crystals are highly sensitive to their environment, making them excellent candidates for sensor development. nih.govmdpi.com External stimuli such as changes in temperature, pressure, or the presence of chemical analytes can trigger a phase transition (mesophase change) in the liquid crystal. nih.gov These transitions, for example from a more ordered smectic phase to a less ordered nematic phase, or from a nematic phase to an isotropic liquid, result in a distinct and easily detectable change in the material's optical properties, such as its color or birefringence. researching.cn

The potential of this compound for sensor applications stems directly from this principle. The specific temperatures at which its mesophase transitions occur are highly dependent on its molecular structure. This sensitivity can be harnessed to create highly responsive thermometers. researching.cn For instance, thermochromic liquid crystals change color in response to temperature fluctuations, a property that is reversible and can be calibrated to give a visual temperature reading. researching.cn

Beyond temperature, the ordered structure of the liquid crystal mesophase can be disrupted by the introduction of chemical substances. The absorption of analyte molecules into the liquid crystal matrix can alter the intermolecular forces, inducing a phase change that signals the analyte's presence. This allows for the development of chemical sensors for environmental monitoring or biological sensors. nih.gov Research in this field involves designing liquid crystal molecules and mixtures, including various benzoate (B1203000) esters, where the mesophase stability is finely tuned to respond to a specific target stimulus, offering a simple yet effective transduction mechanism for a wide array of sensing applications. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 67399-84-2 | rsc.orgresearchgate.net |

| Molecular Formula | C15H22O3 | rsc.org |

| Molecular Weight | 250.33 g/mol | rsc.org |

| Predicted Density | 0.999 ± 0.06 g/cm³ | rsc.org |

| Predicted Boiling Point | 347.3 ± 15.0 °C | rsc.org |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-alkoxybenzoic acid |

| 4-heptyloxybenzoic acid |

| Carbon nanotubes |

| 4-Cyanophenyl 4-(heptyloxy)benzoate |

| 4-hydroxybenzoic acid |

| heptyl bromide |

| thionyl chloride |

| 4-cyanophenol |

| dicyclohexylcarbodiimide (DCC) |

Conclusion and Future Research Trajectories

Emerging Research Directions in Alkoxybenzoate Liquid Crystals

The field of alkoxybenzoate liquid crystals is evolving beyond the characterization of simple homologous series. Current research is exploring more complex molecular architectures and functionalities.

One significant area of investigation is the synthesis of novel alkoxybenzoate derivatives with enhanced mesomorphic and photophysical properties. For instance, the incorporation of styryl moieties to create methyl 4-(4-alkoxystyryl)benzoates has been shown to influence mesophase stability, with longer alkoxy chains generally leading to more stable smectic phases. researchgate.net

Furthermore, the introduction of lateral substituents, such as methyl groups, into the aromatic core of alkoxybenzoate-based liquid crystals is being explored. researchgate.net These modifications can significantly alter the molecular packing and, consequently, the transition temperatures and types of mesophases observed. The goal is to fine-tune the material's properties for specific applications by sterically influencing the intermolecular interactions.

Another promising avenue is the development of alkoxybenzoate-based liquid crystals for applications in materials science. For example, research into 4-(4-heptylphenyl)benzoic acid has demonstrated its potential for creating self-assembled alignment layers for liquid crystal displays. researchgate.net This approach simplifies the manufacturing process and can improve the electro-optical performance of the devices.

Potential for Novel Material Development through Tailored Molecular Design and Supramolecular Strategies

The tailored design of molecules like Methyl 4-heptyloxybenzoate and related alkoxybenzoates opens up possibilities for the creation of novel materials with specific functionalities. By systematically modifying the molecular structure, researchers can control the self-assembly process and the resulting material properties.

A key strategy in this area is the use of supramolecular chemistry. Hydrogen bonding, for example, can be employed to create complex liquid crystalline structures from simpler alkoxybenzoate building blocks. By combining electron-donating and electron-accepting moieties, it is possible to induce or stabilize liquid crystal phases that are not observed in the individual components. This approach allows for a high degree of control over the material's properties and can lead to the development of responsive materials that change their properties in response to external stimuli.

The synthesis of calamitic liquid crystals based on phenyl benzoate (B1203000) derivatives, where alkoxy chains of varying lengths are attached, is a well-established method for tuning mesomorphic behavior. tubitak.gov.trnih.gov By carefully selecting the length of the alkoxy chain, as in this compound, and combining it with other functional groups, materials with specific clearing points and mesophase ranges can be designed.

Future research in this area will likely focus on the integration of alkoxybenzoate liquid crystals into advanced functional materials. This could include their use in optical sensors, smart windows, and other optoelectronic devices. The ability to tailor the molecular structure to achieve desired physical properties will be crucial for the successful development of these next-generation materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.